JNJ-28330835

Description

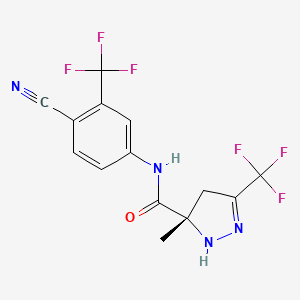

a selective androgen receptor modulator with minimal prostate hypertrophic activity, enhances lean body mass in male rats and stimulates sexual behavior in female rats; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

888072-47-7 |

|---|---|

Molecular Formula |

C14H10F6N4O |

Molecular Weight |

364.25 g/mol |

IUPAC Name |

(5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide |

InChI |

InChI=1S/C14H10F6N4O/c1-12(5-10(23-24-12)14(18,19)20)11(25)22-8-3-2-7(6-21)9(4-8)13(15,16)17/h2-4,24H,5H2,1H3,(H,22,25)/t12-/m0/s1 |

InChI Key |

RYBKPGYFXRNMMU-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@]1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |

Canonical SMILES |

CC1(CC(=NN1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

888072-47-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-28330835; JNJ 28330835; JNJ28330835; |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-28330835: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a non-steroidal, orally active Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue selectivity in preclinical models. It exhibits potent anabolic effects on muscle and bone while demonstrating minimal activity on prostatic tissue. This document provides a comprehensive overview of the mechanism of action of this compound, summarizing available data on its in vitro and in vivo pharmacology. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a ligand for the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of a specific set of co-regulator proteins (co-activators and co-repressors). This differential recruitment is believed to be the primary driver of its tissue-selective effects. In tissues like muscle, this compound appears to act as an agonist, promoting the transcription of genes associated with anabolism. Conversely, in tissues such as the prostate, it exhibits mixed agonist and antagonist properties, resulting in a significantly reduced impact on tissue growth compared to traditional androgens.[1]

Signaling Pathway

The binding of this compound to the Androgen Receptor initiates a cascade of events that ultimately modulates gene expression in target tissues. The simplified signaling pathway is depicted below.

Quantitative In Vitro Pharmacology

Table 1: Summary of In Vitro Quantitative Data

| Parameter | Value | Reference |

|---|---|---|

| Androgen Receptor Binding Affinity (Ki) | Not Publicly Available | - |

| Androgen Receptor Agonist Activity (EC50) | Not Publicly Available | - |

| Androgen Receptor Antagonist Activity (IC50) | Not Publicly Available | - |

Experimental Protocols: In Vitro Assays

While specific protocols for this compound are not detailed in the available literature, the following represents a generalized workflow for the types of in vitro assays that would be conducted to characterize a SARM.

Androgen Receptor Binding Assay (Generalized Protocol)

This type of assay is designed to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Androgen Receptor Transactivation Assay (Generalized Protocol)

This cell-based assay is used to determine the functional agonist or antagonist activity of a compound.

In Vivo Pharmacology & Tissue Selectivity

Preclinical studies in rat models have provided significant insights into the tissue-selective effects of this compound.

Anabolic Activity in Muscle

In orchidectomized (castrated) rats, a model for androgen deficiency, this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle, a commonly used indicator of anabolic activity. A maximal effect on muscle growth was observed at a dose of 10 mg/kg.[1]

Minimal Androgenic Effect on Prostate

In contrast to its effects on muscle, this compound showed minimal stimulatory activity on the prostate. In intact rats, a 10 mg/kg dose of this compound actually led to a reduction in prostate weight by an average of 30%.[1] This demonstrates the compound's desirable tissue selectivity.

Table 2: Summary of In Vivo Efficacy in Rat Models

| Tissue | Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| Levator Ani Muscle | Orchidectomized Rat | 10 mg/kg | Maximal growth stimulation | [1] |

| Ventral Prostate | Orchidectomized Rat | >30 mg/kg | ED50 | [3] |

| Prostate | Intact Rat | 10 mg/kg | 30% reduction in weight | [1] |

| Lean Body Mass | Orchidectomized Rat | Not specified | Prevented 50% of loss | [1] |

| Lean Body Mass | Aged Orchidectomized Rat | Not specified | Restored ~30% of lost mass |[1] |

Experimental Protocol: Orchidectomized Rat Model (Generalized)

This in vivo model is crucial for evaluating the anabolic and androgenic effects of SARMs.

Conclusion

This compound is a selective androgen receptor modulator that has demonstrated a promising preclinical profile, with potent anabolic effects on muscle and a significantly reduced impact on the prostate. Its mechanism of action is centered on the differential recruitment of co-regulators to the androgen receptor in a tissue-specific manner. While detailed in vitro quantitative data remains to be published, the in vivo evidence strongly supports its classification as a SARM. Further research into its interactions with specific co-regulator proteins will provide a more complete understanding of its tissue-selective mechanism.

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serendipitous discovery of novel imidazolopyrazole scaffold as selective androgen receptor modulators [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of an imidazolopyrazole as novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-28330835 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies. As a member of the pyrazole (B372694) class of compounds, its unique chemical structure confers a favorable tissue-selective activity profile, making it a subject of interest for conditions such as muscle wasting and osteoporosis. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols related to this compound.

Chemical Structure and Properties

This compound is chemically identified as (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide.[1] Its structure is characterized by a central dihydropyrazole ring, a substituted phenyl ring containing cyano and trifluoromethyl groups, and a chiral center at the C5 position of the pyrazole ring.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxamide[1] |

| SMILES | O=C([C@@]1(C)NN=C(C(F)(F)F)C1)NC2=CC=C(C#N)C(C(F)(F)F)=C2[1] |

| CAS Number | 888072-47-7 |

| Molecular Formula | C14H10F6N4O[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 364.25 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO[2] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor (AR) modulator. It exhibits mixed agonist and antagonist activity in a tissue-specific manner.[3] In tissues such as muscle and bone, it acts as an agonist, promoting anabolic effects. Conversely, in tissues like the prostate, it displays antagonistic or weak partial agonist activity, thereby minimizing the risk of hypertrophy or other androgen-related adverse effects.

The general signaling pathway for androgen receptor activation is initiated by the binding of a ligand, such as this compound, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The ligand-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins (coactivators or corepressors) and the basal transcription machinery, ultimately leading to the modulation of gene expression.

References

JNJ-28330835: A Technical Overview of a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-28330835, a selective androgen receptor modulator (SARM). The information presented is curated from publicly available scientific literature and databases to support research and development efforts in the field of androgen receptor modulation.

Core Compound Information

This compound is a nonsteroidal SARM that has been investigated for its potential therapeutic applications.[1][2][3][4] It has demonstrated tissue-selective androgenic effects in preclinical studies, showing promise for promoting anabolic activity in muscle and bone with reduced impact on reproductive tissues.[3]

IUPAC Name and Synonyms

The chemical identity of this compound is defined by its IUPAC name and a variety of synonyms used in scientific literature and chemical databases.

| Identifier | Value |

| IUPAC Name | (5S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-5-methyl-3-(trifluoromethyl)-1,4-dihydropyrazole-5-carboxamide[5] |

| Synonyms | This compound, JNJ 28330835, JNJ28330835[6] |

| CAS Number | 888072-47-7[1][5] |

| PubChem CID | 11703306[1][5] |

| DrugBank Accession | DB13936[1] |

Preclinical Data

This compound has been evaluated in preclinical models to determine its efficacy and tissue selectivity. The majority of the available quantitative data comes from studies in rats.

In Vivo Efficacy in Rat Models

Studies in both orchidectomized (castrated) and intact male rats have demonstrated the anabolic and prostate-sparing properties of this compound.

Table 1: Effects of this compound on Anabolic and Androgenic Tissues in Rats

| Experimental Model | Treatment Group | Dose (mg/kg) | Outcome Measure | Result |

| Orchidectomized Rats | This compound | 10 | Levator Ani Muscle Growth | Stimulated maximal growth[3] |

| Intact Rats | This compound | 10 | Prostate Weight | Reduced by a mean of 30%[3] |

| Orchidectomized Rats | This compound | Not Specified | Lean Body Mass | Prevented half of the loss associated with orchidectomy[3] |

| Aged Orchidectomized Rats | This compound | Not Specified | Lean Body Mass | Restored about 30% of lost lean mass[3] |

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not exhaustively detailed in the available literature. However, based on standard methodologies for SARM evaluation, the key experiments cited likely followed procedures similar to those outlined below.

General In Vivo Protocol for SARM Evaluation in Rodents

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3] For studies on anabolic and androgenic effects, both surgically orchidectomized (to remove endogenous androgens) and intact animals are utilized.

-

Acclimation: Animals are acclimated to the laboratory environment for a specified period before the commencement of the study.

-

Grouping and Dosing: Animals are randomly assigned to control and treatment groups. This compound is typically administered orally.[3] The vehicle for the compound is a crucial component of the protocol but is not specified in the available abstracts.

-

Endpoint Measurement:

-

Anabolic Activity: The wet weight of the levator ani muscle is a primary endpoint.

-

Androgenic Activity: The wet weights of the prostate and seminal vesicles are measured.

-

Body Composition: Lean body mass and fat mass can be assessed using techniques like magnetic resonance imaging (MRI).[3]

-

-

Statistical Analysis: Data are typically analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine significant differences between treatment groups.

Note: Specific details regarding animal strain, age, housing conditions, diet, and precise formulation of the dosing solution for this compound are not available in the reviewed literature.

Signaling Pathways

This compound exerts its effects by modulating the androgen receptor (AR), a ligand-activated nuclear transcription factor. The tissue selectivity of SARMs is believed to be a result of their unique interactions with the AR, leading to differential recruitment of co-regulators and subsequent modulation of gene expression in a tissue-specific manner.

General Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation, which is the primary pathway modulated by this compound.

Experimental Workflow for In Vivo SARM Evaluation

The logical flow of a typical preclinical in vivo study to evaluate a SARM like this compound is depicted in the following workflow diagram.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [a.osmarks.net]

- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. This compound | C14H10F6N4O | CID 11703306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

JNJ-28330835: A Technical Overview of Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the androgen receptor (AR) binding affinity of JNJ-28330835, a nonsteroidal selective androgen receptor modulator (SARM). This document outlines the quantitative binding data for related compounds, details the likely experimental protocols for its determination, and illustrates the associated signaling pathways.

Core Concepts

Quantitative Data: Androgen Receptor Binding Affinity

While the precise Ki or IC50 value for this compound is not specified in the reviewed literature, a series of second-generation nonsteroidal selective androgen receptor modulators, to which this compound is structurally related, have been shown to bind to the androgen receptor with high affinity.

| Compound Class | Binding Affinity (Ki) | Reference Compound |

| Nonsteroidal AR Ligands | ~ 4 to 130 nM | Dihydrotestosterone (DHT) |

Table 1: Reported binding affinities for a series of nonsteroidal androgen receptor ligands structurally related to this compound.

Experimental Protocols

The determination of the androgen receptor binding affinity for compounds like this compound typically involves a competitive binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor. A commonly employed protocol is the Scintillation Proximity Assay (SPA).

Principle of the Competitive Binding Assay

This assay relies on the principle of competition between a constant amount of a high-affinity radiolabeled androgen (e.g., [3H]-Dihydrotestosterone or [3H]-DHT) and varying concentrations of the unlabeled test compound (this compound) for binding to the androgen receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Methodological Steps:

-

Receptor Preparation: The androgen receptor is typically isolated from the ventral prostate of rats.

-

Assay Setup: The assay is performed in a multi-well plate format. Each well contains the isolated androgen receptor, a fixed concentration of the radiolabeled ligand (e.g., [3H]-DHT), and a specific concentration of the test compound (this compound). A series of wells with increasing concentrations of the test compound are prepared.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Various techniques can be used to separate the receptor-bound radioligand from the unbound radioligand. In a Scintillation Proximity Assay, the receptor is captured onto scintillant-impregnated microspheres. Only the radioligand bound to the receptor is close enough to the scintillant to produce a detectable light signal.

-

Detection and Data Analysis: The radioactivity of the bound ligand is measured using a scintillation counter. The data is then plotted as the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand, is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

This compound, as a SARM, exerts its effects by binding to the androgen receptor. The androgen receptor is a member of the nuclear receptor superfamily and functions as a ligand-dependent transcription factor. The signaling pathway can be broadly categorized into genomic and potentially non-genomic pathways.

Genomic Signaling Pathway

The classical and well-established mechanism of action for androgens and SARMs is the genomic signaling pathway.

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm.

-

Conformational Change and Translocation: Upon binding, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), and dimerizes. The ligand-receptor complex then translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcription: The AR-DNA complex recruits co-activators or co-repressors, leading to the modulation (activation or repression) of the transcription of androgen-responsive genes. This results in the synthesis of proteins that mediate the physiological effects of androgens.

Potential Non-Genomic Signaling

Some studies on other SARMs suggest that they may also elicit rapid, non-genomic effects that are independent of gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors and can involve the activation of intracellular kinase cascades. While not specifically detailed for this compound, this remains an area of active research for this class of compounds.

References

JNJ-28330835: A Deep Dive into its Tissue-Selective Profile

For Researchers, Scientists, and Drug Development Professionals

JNJ-28330835 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated a promising tissue-selective profile in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its tissue selectivity, mechanism of action, and the experimental protocols used in its evaluation.

Core Concept: Tissue Selectivity of this compound

This compound is designed to preferentially activate androgen receptors (ARs) in anabolic tissues, such as muscle and bone, while having minimal agonistic or even antagonistic effects on reproductive tissues like the prostate gland.[1][2] This tissue selectivity is the hallmark of SARMs and represents a significant potential advantage over traditional anabolic steroids, which often carry a burden of undesirable androgenic side effects.

The mechanism behind this selectivity is believed to involve the unique conformational changes induced in the AR upon binding of this compound. This altered conformation is thought to influence the recruitment of tissue-specific co-regulator proteins (co-activators or co-repressors), leading to differential gene expression in various tissues. This compound is described as a nonsteroidal AR ligand with mixed agonist and antagonist activity in androgen-responsive cell-based assays.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, primarily from research conducted in rat models.

Table 1: In Vivo Anabolic and Androgenic Effects of this compound in Orchidectomized Male Rats

| Tissue | Parameter | Dosage | Effect | Citation |

| Levator Ani Muscle | Weight | 10 mg/kg | Stimulated maximal growth | [2] |

| Lean Body Mass | - | Not specified | Prevented half of the loss associated with orchidectomy | [2] |

| Lean Body Mass | - | Not specified | Restored about 30% of lost lean mass in aged orchidectomized rats | [2] |

Table 2: In Vivo Effects of this compound on Prostate in Intact Male Rats

| Tissue | Parameter | Dosage | Effect | Citation |

| Prostate | Weight | 10 mg/kg | Reduced by a mean of 30% | [2] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to have been central to its characterization.

In Vivo Assessment of Anabolic and Androgenic Activity in Orchidectomized Rat Model

This model is a standard for evaluating the tissue selectivity of SARMs.

Objective: To determine the anabolic (muscle-sparing or growth-promoting) and androgenic (prostate-stimulating) effects of this compound.

Animal Model: Adult male rats, surgically castrated (orchidectomized) to deplete endogenous androgens.

Experimental Groups:

-

Sham-operated control group.

-

Orchidectomized control group (vehicle-treated).

-

Orchidectomized groups treated with varying doses of this compound.

-

Orchidectomized group treated with a reference androgen (e.g., testosterone (B1683101) propionate).

Procedure:

-

Following a post-operative recovery period, daily administration of the test compounds (vehicle, this compound, or reference androgen) is initiated.

-

Treatment is typically continued for a period of several weeks.

-

Body weight is monitored regularly.

-

At the end of the study, animals are euthanized, and target tissues are harvested and weighed.

-

Anabolic activity: Assessed by the wet weight of the levator ani muscle.

-

Androgenic activity: Assessed by the wet weight of the ventral prostate and seminal vesicles.

-

-

Lean body mass can be assessed using techniques like magnetic resonance imaging (MRI).[2]

Data Analysis: Tissue weights are normalized to body weight and compared between treatment groups and controls.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor activation, which is the target of this compound.

Experimental Workflow for SARM Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a selective androgen receptor modulator like this compound.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of JNJ-28330835

Disclaimer: As of late 2025, detailed quantitative pharmacokinetic and metabolism data for the selective androgen receptor modulator (SARM) JNJ-28330835 are not extensively available in the public domain. This guide synthesizes the available information on its pharmacological profile and draws parallels with the well-characterized pharmacokinetics and metabolism of other SARMs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical studies.[1][2][3] It is recognized for its potential therapeutic applications in conditions such as muscle wasting and andropause. While specific pharmacokinetic parameters for this compound remain proprietary, this document outlines the general principles of SARM pharmacokinetics and metabolism, supported by data from surrogate SARM compounds, to infer a likely profile for this compound. This guide also presents hypothetical experimental workflows and signaling pathways relevant to its mechanism of action.

Pharmacological Profile of this compound

This compound is an orally active compound that has been evaluated in rat models.[2] In these studies, it has been shown to stimulate the growth of the levator ani muscle, a common indicator of anabolic activity, while exhibiting significantly less effect on the prostate and seminal vesicles compared to testosterone.[2] This tissue selectivity is the hallmark of SARMs and is attributed to the unique conformational changes they induce in the androgen receptor upon binding, leading to differential recruitment of co-regulatory proteins.

Postulated Pharmacokinetics of this compound

Based on data from other aryl-propionamide-derived SARMs, such as S-1 and S-4, we can postulate the likely pharmacokinetic profile of this compound.

Absorption

This compound is known to be orally active, suggesting good absorption from the gastrointestinal tract.[2]

Distribution

It is anticipated that this compound would exhibit a moderate volume of distribution, consistent with its distribution to target tissues such as muscle and bone.

Metabolism

The metabolism of this compound has not been publicly detailed. However, based on the metabolic pathways of structurally related SARMs, it is likely to undergo both Phase I and Phase II metabolism in the liver.

Excretion

The routes of excretion for this compound have not been documented.

Table 1: Postulated Pharmacokinetic Parameters for this compound (Hypothetical)

| Parameter | Symbol | Postulated Value | Rationale/Comments |

| Bioavailability | F | Moderate to High | Orally active formulation suggests good absorption. |

| Time to Peak Concentration | Tmax | 1 - 4 hours | Typical for orally administered small molecules. |

| Peak Plasma Concentration | Cmax | Dose-dependent | Would be determined in dose-ranging studies. |

| Area Under the Curve | AUC | Dose-dependent | Reflects overall drug exposure. |

| Elimination Half-Life | t1/2 | Moderate | A longer half-life would be favorable for less frequent dosing. |

| Volume of Distribution | Vd | Moderate | Indicative of distribution into tissues beyond the plasma. |

| Clearance | CL | Low to Moderate | Influences the dosing regimen. |

Anticipated Metabolism of this compound

The metabolic fate of this compound is expected to follow patterns observed with other nonsteroidal SARMs. The primary site of metabolism is the liver, involving a range of enzymatic reactions.

Table 2: Potential Metabolic Pathways for this compound (Hypothetical)

| Metabolic Phase | Reaction Type | Potential Metabolites | Involved Enzymes (Examples) |

| Phase I | Oxidation | Hydroxylated derivatives | Cytochrome P450 (e.g., CYP3A4, CYP2C9) |

| Reduction | Reduction of functional groups | Carbonyl reductases | |

| Hydrolysis | Cleavage of amide bond | Amidases, Esterases | |

| Phase II | Glucuronidation | Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate conjugates | Sulfotransferases (SULTs) |

Experimental Protocols for Characterization

To definitively determine the pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies would be required.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Incubate this compound with human liver microsomes (HLMs) and S9 fractions to screen for Phase I and Phase II metabolites.

-

Utilize recombinant human cytochrome P450 (CYP) enzymes to identify the specific CYP isoforms involved in oxidative metabolism.

-

Employ chemical inhibitors of specific CYP enzymes in HLM incubations to confirm their role.

-

Analyze samples using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To determine the key pharmacokinetic parameters of this compound in a living organism.

-

Methodology:

-

Administer a single dose of this compound to Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at predetermined time points over 24-48 hours.

-

Process blood samples to plasma and analyze for this compound concentrations using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis.

-

Collect urine and feces to identify major excretion pathways and metabolites.

-

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the conceptual signaling pathway of SARMs and a typical experimental workflow for pharmacokinetic analysis.

Conclusion

This compound remains a promising SARM with significant therapeutic potential. While a comprehensive public dataset on its pharmacokinetics and metabolism is currently lacking, the established principles of drug metabolism and the profiles of similar SARM compounds provide a strong basis for predicting its behavior in biological systems. The experimental protocols outlined in this guide provide a clear roadmap for the studies required to fully elucidate the pharmacokinetic and metabolic characteristics of this compound, which will be critical for its potential future clinical development. Further research and publication of data are eagerly awaited by the scientific community.

References

In Vivo Efficacy of JNJ-28330835 on Skeletal Muscle Mass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle in preclinical models.[1][2] Developed to provide the therapeutic benefits of androgens in muscle and bone with reduced impact on reproductive tissues, this compound has shown promise in models of muscle wasting.[1] This technical guide provides an in-depth overview of the in vivo effects of this compound on muscle mass, compiling available quantitative data, detailing representative experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Unlike traditional anabolic steroids, which are often non-selective in their action, SARMs like this compound exhibit tissue-selective pharmacology. In the context of skeletal muscle, this compound acts as an agonist, initiating a cascade of signaling events that promote muscle protein synthesis and hypertrophy.[3][4] Conversely, in tissues such as the prostate, it demonstrates partial agonist or antagonist activity, thereby minimizing the risk of androgenic side effects like benign prostatic hyperplasia.[1]

Signaling Pathway

The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. Upon binding of this compound to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of target genes involved in muscle growth. Key signaling cascades implicated in androgen-mediated muscle hypertrophy include the activation of the IGF-1/Akt/mTOR pathway, which is a central regulator of protein synthesis.

Quantitative In Vivo Effects on Muscle Mass

Preclinical studies in orchidectomized (castrated) male rats, a well-established model for muscle wasting due to androgen deficiency, have demonstrated the anabolic potential of this compound.[1] Orchidectomy leads to a significant loss of lean body mass and muscle atrophy, providing a robust system to evaluate the efficacy of anabolic agents.[5][6]

| Parameter | Animal Model | Treatment Group | Dosage | Observation | Reference |

| Levator Ani Muscle Growth | Orchidectomized Rats | This compound | 10 mg/kg | Stimulated maximal growth | [1] |

| Lean Body Mass | Orchidectomized Rats | This compound | Not specified | Prevented half of the lean body mass loss associated with orchidectomy | [1] |

| Lean Body Mass Restoration | Aged Orchidectomized Rats | This compound | Not specified | Restored about 30% of lost lean mass | [1] |

| Prostate Weight | Intact Rats | This compound | 10 mg/kg | Reduced prostate weight by a mean of 30% | [1] |

Experimental Protocols

While the precise, proprietary protocols for the preclinical evaluation of this compound are not publicly available, this section outlines representative methodologies based on standard practices in the field for assessing the in vivo effects of SARMs on muscle mass.

Orchidectomized Rat Model of Muscle Atrophy

This model is used to simulate hypogonadism and the subsequent muscle wasting.

-

Animals: Male Sprague-Dawley or Fischer 344 rats, aged 10-12 weeks, are commonly used.[5]

-

Acclimation: Animals are acclimated for at least one week prior to any procedures, housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Surgical Procedure:

-

Rats are anesthetized using isoflurane (B1672236) or a similar anesthetic.

-

A small incision is made in the scrotum to expose the testes.

-

The testes are ligated and removed.

-

The incision is closed with sutures or surgical clips.

-

Sham-operated animals undergo the same procedure without the removal of the testes.

-

Post-operative analgesics are administered to minimize pain.

-

-

Post-Surgery Recovery: Animals are allowed to recover for a period of 2 to 4 weeks to allow for the induction of muscle atrophy before the commencement of treatment.

Dosing Regimen

-

Compound Formulation: this compound is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in a carrier like corn oil or a solution containing ethanol, polyethylene (B3416737) glycol, and water.

-

Administration: The compound is administered daily via oral gavage at the desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group receives the formulation vehicle only.

-

Duration: Treatment duration can range from 4 to 12 weeks, depending on the study endpoints.

Assessment of Muscle Mass

3.3.1 Magnetic Resonance Imaging (MRI) for Body Composition Analysis

MRI is a non-invasive method to longitudinally assess changes in lean body mass, fat mass, and water content.[7][8]

-

Instrumentation: A small animal MRI scanner (e.g., 4.7T or 7T) is used.

-

Procedure:

-

Rats are anesthetized with isoflurane to prevent movement during scanning.

-

The animal is placed in a specialized holder within the MRI scanner.

-

T1-weighted and T2-weighted images are acquired.

-

Specialized software is used to segment the images and quantify the volumes of different tissue types (lean mass, adipose tissue).

-

Measurements are typically taken at baseline (before treatment) and at various time points throughout the study.

-

3.3.2 Ex Vivo Muscle Weight Analysis

At the end of the study, specific muscles are dissected and weighed to provide a direct measure of muscle mass.

-

Procedure:

-

Animals are euthanized.

-

Specific muscles, such as the levator ani, gastrocnemius, and soleus, are carefully dissected.

-

The wet weight of each muscle is recorded immediately.

-

Muscle weights are often normalized to the animal's body weight to account for differences in overall size.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound on muscle mass.

Conclusion

This compound has demonstrated clear anabolic effects on skeletal muscle in preclinical models of androgen deficiency. Its ability to increase lean body mass while sparing the prostate highlights its potential as a therapeutic agent for muscle wasting conditions. The methodologies described in this guide provide a framework for the continued investigation of this compound and other SARMs in the context of muscle physiology and drug development. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [a.osmarks.net]

- 3. Unraveling the Paradoxical Action of Androgens on Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orchiectomized Fischer 344 male rat models body composition in hypogonadal state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MRI-Based Body Composition Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. MRI allows for longitudinal quantitative analysis of body fat composition in rats: an analysis of sibutramine-associated changes at the group level - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: JNJ-28330835 and its Effects on Bone Density

Disclaimer: As of December 2025, publicly available data on the specific effects of JNJ-28330835 on bone density is limited. The primary research in this area appears to be a preclinical study conducted in rats. This document synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals. The absence of extensive clinical trial data necessitates a cautious interpretation of the findings.

Introduction to this compound

This compound is a nonsteroidal, orally active selective androgen receptor modulator (SARM).[1] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). The goal of SARM development is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] this compound has been investigated for its potential therapeutic applications in conditions like muscle wasting.[1]

Mechanism of Action in Bone

The therapeutic potential of SARMs in treating conditions like osteoporosis is an area of active research. Androgens are known to play a role in maintaining bone health in both men and women. They can influence bone remodeling by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Preclinical studies on this compound suggest a potential role in modulating bone turnover. The available literature indicates that this compound exhibits agonist effects on markers of both osteoblast and osteoclast activity.[1] This dual activity has led researchers to suggest that the compound may reduce overall bone turnover.[1] High bone turnover, where the rate of bone resorption exceeds the rate of bone formation, is a key factor in the development of osteoporosis. By potentially reducing the rate of turnover, this compound could theoretically help in preserving bone mass.

Signaling Pathway

The precise signaling pathway of this compound in bone cells has not been fully elucidated in publicly accessible literature. However, as a SARM, its primary mechanism involves binding to and modulating the androgen receptor. The following diagram illustrates a generalized signaling pathway for a SARM in bone.

Figure 1: Generalized SARM Signaling Pathway in Bone Cells.

Preclinical Data on Bone Density

The key finding reported is that this compound demonstrated agonist activity on markers for both osteoblasts and osteoclasts.[1] Without access to the specific data, a comprehensive analysis is not possible. For a thorough evaluation, data on the following would be required:

-

Bone Turnover Markers: Quantitative measurements of serum or urine markers of bone formation (e.g., osteocalcin, procollagen (B1174764) type I N-terminal propeptide - P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, tartrate-resistant acid phosphatase 5b - TRAP5b).

-

Bone Mineral Density (BMD): Measurements using techniques like dual-energy X-ray absorptiometry (DXA) at various skeletal sites (e.g., femur, lumbar spine) in animal models.

-

Histomorphometry: Microscopic analysis of bone tissue to assess parameters like trabecular bone volume, trabecular number, and cortical thickness.

Data Summary Table

Due to the lack of specific quantitative data in the available literature, the following table is a template illustrating how such data would be presented if it were accessible.

| Parameter | Control Group (Vehicle) | This compound (Low Dose) | This compound (High Dose) | Testosterone (Comparator) |

| Bone Formation Marker (e.g., Serum Osteocalcin, ng/mL) | Data not available | Data not available | Data not available | Data not available |

| Bone Resorption Marker (e.g., Serum CTX, ng/mL) | Data not available | Data not available | Data not available | Data not available |

| Femoral BMD (g/cm²) | Data not available | Data not available | Data not available | Data not available |

| Lumbar Spine BMD (g/cm²) | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the bone-related studies of this compound are not fully described in the abstracts of the primary research. However, based on standard methodologies for evaluating the effects of SARMs on bone in preclinical models, the protocol likely involved the following steps.

Animal Model

The studies on this compound utilized rat models.[1] For bone studies, orchidectomized (ORX) male rats are a common model to simulate androgen deficiency and the subsequent bone loss, mimicking aspects of male osteoporosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of a SARM on bone in an orchidectomized rat model.

Figure 2: Typical Experimental Workflow for SARM Bone Studies.

Conclusion and Future Directions

The available preclinical evidence suggests that this compound, a selective androgen receptor modulator, may influence bone metabolism by affecting both osteoblast and osteoclast activity, potentially leading to a reduction in bone turnover.[1] However, a comprehensive understanding of its effects on bone density is hampered by the lack of detailed, quantitative data in the public domain.

For drug development professionals and researchers, the following are critical next steps to elucidate the potential of this compound in the context of bone health:

-

Access to Full Preclinical Data: A complete analysis of the primary preclinical studies is necessary to understand the dose-response relationship, efficacy, and safety profile of this compound concerning bone.

-

Further Preclinical Studies: Additional studies in various animal models of osteoporosis (e.g., ovariectomized female rats to model postmenopausal osteoporosis) would provide a more comprehensive picture of its skeletal effects.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of this compound for preventing or treating bone loss in humans. Such trials should include endpoints like changes in bone mineral density, bone turnover markers, and fracture incidence.

Without further data, the potential of this compound as a therapeutic agent for bone-related disorders remains speculative.

References

JNJ-28330835: A Technical Guide for Muscle Wasting Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential for the treatment of muscle wasting disorders.[1] Preclinical studies have shown its ability to enhance lean body mass and stimulate muscle growth with minimal hypertrophic effects on the prostate, a significant advantage over traditional anabolic steroids.[1] This document provides a comprehensive technical overview of this compound, summarizing available preclinical data, outlining likely experimental methodologies, and detailing the underlying signaling pathways.

Introduction

Muscle wasting, or sarcopenia, is a debilitating condition associated with numerous chronic diseases, aging, and immobility, leading to decreased physical function and increased morbidity and mortality. Selective androgen receptor modulators (SARMs) represent a promising therapeutic class of compounds designed to provide the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects in other tissues, such as the prostate.[2] this compound has emerged as a noteworthy SARM with demonstrated efficacy in animal models of muscle wasting.[1]

Mechanism of Action

This compound exerts its effects by binding to and activating the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] Upon activation in skeletal muscle, the AR translocates to the nucleus and binds to androgen response elements (AREs) on target genes, initiating a signaling cascade that promotes muscle protein synthesis and inhibits protein degradation. This leads to an increase in muscle mass and strength. The tissue selectivity of this compound is attributed to its unique molecular structure, which results in differential interactions with the AR and tissue-specific co-regulators compared to endogenous androgens like testosterone.

Preclinical Data

The primary preclinical data for this compound comes from a study in orchidectomized (castrated) rats, a well-established model for studying muscle wasting due to androgen deficiency.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study on this compound.

Table 1: Effect of this compound on Anabolic and Androgenic Tissues in Rats

| Parameter | Treatment Group | Dosage | Outcome |

| Levator Ani Muscle Growth | Orchidectomized Rats | 10 mg/kg | Stimulated maximal growth |

| Lean Body Mass | Orchidectomized Rats | Not specified | Prevented half of the loss associated with orchidectomy |

| Lean Body Mass Restoration | Aged Orchidectomized Rats | Not specified | Restored about 30% of lost lean mass |

| Prostate Weight | Intact Rats | 10 mg/kg | Reduced by a mean of 30% |

Data extracted from the abstract of Allan GF, et al. Endocrine. 2007 Aug;32(1):41-51.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the preclinical studies on this compound have not been publicly released, this section outlines the standard and likely methodologies employed based on the published abstract.[1]

Animal Model and Dosing

-

Animal Model: Male Sprague-Dawley rats, both intact and surgically orchidectomized to induce androgen deficiency and subsequent muscle wasting. Aged rats were also used to model age-related muscle loss.

-

Drug Administration: this compound was administered orally. The vehicle and dosing frequency were not specified.

-

Dosage: A dose of 10 mg/kg was identified as stimulating maximal growth of the levator ani muscle.[1]

Levator Ani Muscle Assay

This is a standard assay to assess the myotrophic (anabolic) activity of a compound.

-

Procedure:

-

At the end of the treatment period, the rats are euthanized.

-

The levator ani muscle, a perineal muscle highly sensitive to androgens, is carefully dissected.

-

The wet weight of the muscle is immediately recorded.

-

-

Endpoint: An increase in the wet weight of the levator ani muscle compared to the vehicle-treated control group indicates anabolic activity.

Body Composition Analysis

Magnetic Resonance Imaging (MRI) was used to monitor changes in body composition.[1]

-

Procedure:

-

Rats are anesthetized to prevent movement during imaging.

-

Whole-body MRI scans are performed at baseline and at the end of the study.

-

Specialized software is used to analyze the images and differentiate between lean body mass, fat mass, and total body water.

-

-

Endpoints:

-

Change in total lean body mass.

-

Change in fat mass.

-

Prevention of lean body mass loss in orchidectomized rats.

-

Restoration of lean body mass in aged orchidectomized rats.

-

Androgenic Effect Assessment

-

Procedure:

-

In intact male rats, the ventral prostate is dissected at the end of the study.

-

The wet weight of the prostate is measured.

-

-

Endpoint: A minimal increase or a decrease in prostate weight relative to muscle anabolic effects indicates tissue selectivity and a favorable safety profile.

Signaling Pathways

The anabolic effects of this compound in skeletal muscle are mediated through the androgen receptor signaling pathway. This pathway has both genomic and non-genomic components that ultimately lead to an increase in muscle protein synthesis and a decrease in muscle protein degradation.

Androgen Receptor Signaling in Skeletal Muscle

Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical Experimental Workflow for this compound.

Discussion and Future Directions

The preclinical data on this compound are promising, demonstrating its potential as a tissue-selective anabolic agent for muscle wasting disorders. The key advantage of this compound lies in its ability to stimulate muscle growth while having minimal androgenic effects on the prostate, a significant concern with traditional androgen therapies.

However, the publicly available data is limited. To fully assess the therapeutic potential of this compound, further research is needed, including:

-

Dose-response studies: To determine the optimal dose for maximizing anabolic effects while minimizing any potential side effects.

-

Studies in other models of muscle wasting: To evaluate its efficacy in a broader range of conditions, such as cachexia, sarcopenia, and disuse atrophy.

-

Long-term safety studies: To assess any potential adverse effects with chronic administration.

-

Clinical Trials: Ultimately, human clinical trials are necessary to confirm the safety and efficacy of this compound in patients with muscle wasting disorders. A review of ongoing clinical trials for SARMs did not include this compound, suggesting it may not have advanced to this stage of development.

Conclusion

This compound is a selective androgen receptor modulator with compelling preclinical evidence supporting its development for muscle wasting disorders. Its ability to promote muscle anabolism with a favorable safety profile warrants further investigation to translate these promising findings into a clinically effective therapy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this class of compounds.

References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

Early Research and Discovery of JNJ-28330835: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal, selective androgen receptor modulator (SARM) that emerged from Johnson & Johnson's research and development pipeline.[1][2] SARMs are a class of therapeutic compounds that mimic the anabolic effects of testosterone (B1683101) on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate.[3][4] Early preclinical research on this compound, primarily conducted in rat models, demonstrated its potential as a tissue-selective agent for conditions such as muscle wasting and sexual dysfunction.[1][3] This technical guide synthesizes the publicly available information on the early research and discovery of this compound, focusing on its mechanism of action, preclinical pharmacology, and the experimental approaches used in its initial characterization.

Core Discovery and Mechanism of Action

This compound was identified as part of a broader discovery program focused on identifying novel, orally active SARMs.[1] The core principle behind SARM development is to create ligands for the androgen receptor (AR) that induce a conformational change distinct from that induced by endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT). This differential receptor conformation is believed to lead to tissue-selective gene expression, promoting anabolic effects in muscle and bone while minimizing androgenic activity in tissues like the prostate and seminal vesicles.[4]

This compound acts as a ligand for the androgen receptor, demonstrating mixed agonist and antagonist activity in androgen-responsive cell-based assays.[1][3] In preclinical studies, it has shown the ability to stimulate the growth of the levator ani muscle, an indicator of anabolic activity, while simultaneously exhibiting anti-androgenic effects on the prostate in the presence of endogenous testosterone.[1][5]

Signaling Pathway

The androgen receptor signaling pathway is central to the mechanism of action of this compound. In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of SARMs like this compound is thought to arise from the recruitment of different co-regulatory proteins (coactivators and corepressors) to the AR in different tissues, leading to a differential gene expression profile compared to endogenous androgens.

Figure 1: Simplified Androgen Receptor Signaling Pathway for this compound.

Preclinical Pharmacology

The majority of publicly available data on this compound comes from preclinical studies in rats. These studies were designed to assess its tissue selectivity and efficacy in models of muscle growth and sexual behavior.

In Vivo Efficacy

The primary preclinical model used to evaluate the anabolic and androgenic activity of SARMs is the castrated male rat model. In this model, the reduction in androgen levels following castration leads to atrophy of androgen-dependent tissues like the levator ani muscle and prostate gland.

Key findings from in vivo studies include:

-

Anabolic Activity: this compound demonstrated a dose-dependent increase in the weight of the levator ani muscle in castrated rats, with a maximal effect observed at a dose of 10 mg/kg.[3]

-

Androgenic Activity: In intact male rats, this compound showed a reduction in prostate weight by approximately 30% at a 10 mg/kg dose, indicating a partial antagonist effect in this tissue.[3]

-

Body Composition: In orchidectomized rats, this compound was shown to prevent about half of the loss of lean body mass and restore approximately 30% of lost lean mass in aged orchidectomized rats.[3]

-

Sexual Behavior: In a model of female sexual behavior, this compound enhanced the preference of ovariectomized female rats for sexually intact males.[3]

Table 1: Summary of In Vivo Efficacy Data for this compound in Rats

| Parameter | Animal Model | Dose | Outcome | Reference |

| Anabolic Activity | Castrated Male Rats | 10 mg/kg | Maximal stimulation of levator ani muscle growth | [3] |

| Androgenic Activity | Intact Male Rats | 10 mg/kg | ~30% reduction in prostate weight | [3] |

| Lean Body Mass | Orchidectomized Rats | Not Specified | Prevented 50% of lean body mass loss | [3] |

| Lean Body Mass | Aged Orchidectomized Rats | Not Specified | Restored ~30% of lost lean mass | [3] |

| Sexual Behavior | Ovariectomized Female Rats | Not Specified | Enhanced preference for intact males | [3] |

Note: Specific quantitative data for binding affinity (Ki) and in vitro potency (IC50) for this compound are not publicly available.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the public literature. However, based on standard methodologies for SARM evaluation, the following general protocols would have likely been employed.

Androgen Receptor Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for the androgen receptor.

-

Preparation of Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue or using a recombinant human androgen receptor.

-

Radioligand: A radiolabeled androgen, such as [³H]-mibolerone, is used as the ligand.

-

Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving selective androgen receptor modulator discovery and preclinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-28330835: A Review of Publicly Available Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical selective androgen receptor modulator (SARM) JNJ-28330835. Detailed, quantitative safety and toxicology data, as well as comprehensive experimental protocols, are not available in the public domain and are likely proprietary to the developing company, Johnson & Johnson. This guide, therefore, provides a high-level overview based on published literature and general principles of preclinical drug development.

Executive Summary

This compound is a nonsteroidal, orally active selective androgen receptor modulator that demonstrated anabolic effects on muscle and bone in preclinical rat models.[1][2] Developed by Johnson & Johnson, it showed promise in enhancing lean body mass and stimulating sexual behavior with minimal hypertrophic effects on the prostate, a key differentiator from traditional anabolic steroids.[1][3] Publicly available data focuses primarily on its efficacy and mechanism of action, with a significant lack of detailed safety and toxicology findings. This document synthesizes the available information and outlines the typical safety assessments such a compound would undergo.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor (AR) and acting as a ligand with mixed agonist and antagonist activities in a tissue-selective manner.[1][2] In tissues like muscle and bone, it exhibits agonist effects, promoting anabolic pathways. Conversely, in tissues such as the prostate, it displays antagonistic or weak partial agonist activity, thereby sparing these tissues from the undesirable proliferative effects associated with conventional androgens.

Signaling Pathway

The binding of a SARM like this compound to the androgen receptor initiates a cascade of molecular events, leading to the transcription of target genes. The tissue-specific effects are thought to be mediated by the recruitment of tissue-specific co-regulatory proteins (coactivators or corepressors) to the SARM-AR complex.

Publicly Available Efficacy Data (Preclinical)

Studies in orchidectomized (castrated) rats have shown that this compound stimulated the growth of the levator ani muscle, a proxy for anabolic activity in skeletal muscle.[1][2] At a dose of 10 mg/kg, it produced maximal growth of this muscle.[1][2] In contrast to its anabolic effects, the same dose led to a 30% reduction in prostate weight in intact rats, highlighting its tissue selectivity.[1][2] Furthermore, it demonstrated positive effects on bone turnover markers and enhanced sexual preference in female rats.[1][2]

Safety and Toxicology: Data Gap

A thorough search of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific safety and toxicology data for this compound. Typically, a preclinical safety evaluation for a compound like this compound would include a battery of in vitro and in vivo studies to assess its potential for toxicity. The absence of this data in the public domain prevents a detailed analysis.

Standard Preclinical Toxicology Assessment (Hypothetical)

For a compound like this compound, a standard preclinical safety and toxicology program, often conducted under Good Laboratory Practice (GLP) guidelines, would likely include the following assessments. The experimental protocols would be highly detailed, specifying the test system, dose levels, route of administration, duration of exposure, and endpoints measured.

Table 1: Hypothetical Preclinical Safety and Toxicology Profile for a SARM

| Assessment Area | Typical Assays | Key Endpoints |

| Genotoxicity | - Ames Test (bacterial reverse mutation)- In vitro Micronucleus or Chromosomal Aberration Assay (in mammalian cells)- In vivo Micronucleus Assay (in rodent hematopoietic cells) | - Mutagenicity- Clastogenicity- Aneugenicity |

| General Toxicology | - Dose-range finding studies in two species (rodent and non-rodent)- Repeated-dose toxicity studies (e.g., 28-day or 90-day) in two species | - Clinical observations- Body weight, food consumption- Clinical pathology (hematology, clinical chemistry)- Organ weights- Macroscopic and microscopic pathology |

| Safety Pharmacology | - Core battery: Cardiovascular (e.g., hERG assay, in vivo telemetry), Respiratory, and Central Nervous System assessments | - Effects on vital functions- QT interval prolongation- Blood pressure, heart rate- Respiratory rate- Behavioral changes |

| Reproductive Toxicology | - Fertility and early embryonic development- Embryo-fetal development | - Mating performance, fertility indices- Implantation, fetal viability, malformations |

| ADME | - Absorption, Distribution, Metabolism, and Excretion studies | - Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)- Metabolite profiling and identification |

Experimental Workflow: A Typical In Vivo Toxicology Study

The following diagram illustrates a generalized workflow for a repeated-dose in vivo toxicology study, which would be a critical component of the safety assessment for this compound.

Conclusion

While this compound demonstrated a promising preclinical profile as a tissue-selective androgen receptor modulator, the lack of publicly available, detailed safety and toxicology data precludes a comprehensive assessment of its risk profile. The information presented here is based on the limited publications available and provides a general framework for the type of safety evaluation such a compound would undergo. Researchers and drug development professionals should be aware that the absence of published safety data does not imply the absence of risk, and any further investigation or development of this or similar compounds would necessitate a thorough and rigorous non-clinical safety assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

JNJ-28330835 Experimental Protocol for Rat Models: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-28330835 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical rat models.[1] As a SARM, this compound selectively binds to the androgen receptor (AR), leading to tissue-specific gene expression and downstream signaling. This tissue selectivity presents a promising therapeutic avenue for conditions such as muscle wasting diseases, osteoporosis, and andropause, potentially avoiding the undesirable androgenic side effects associated with traditional anabolic steroids.

These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in rat models, based on publicly available data. The protocols detailed below cover the assessment of its effects on lean body mass, muscle growth, and its underlying signaling pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Orchidectomized (ORX) Rats

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |

| Levator Ani Muscle Growth | Orchidectomized Rats | This compound | 10 mg/kg | Not Specified | Stimulated maximal growth |

| Lean Body Mass | Orchidectomized Rats | This compound | Not Specified | Not Specified | Prevented half of the loss associated with orchidectomy |

| Lean Body Mass Restoration | Aged Orchidectomized Rats | This compound | Not Specified | Not Specified | Restored about 30% of lost lean mass |

Table 2: Effects of this compound on Prostate Weight in Intact Rats

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome |

| Prostate Weight | Intact Rats | This compound | 10 mg/kg | Not Specified | Reduced by a mean of 30% |

Experimental Protocols

Animal Model and Husbandry

-

Species and Strain: Male Sprague-Dawley rats are a commonly used strain for such studies.

-

Age: Young adult rats (approximately 8-10 weeks old) are typically used for orchidectomy models. Aged rats (e.g., >18 months) can be used to model age-related muscle loss.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be provided ad libitum.

-

Acclimation: Allow for a minimum of one week of acclimation to the facility before any experimental procedures.

Orchidectomy (Surgical Castration) Protocol

-

Objective: To create a model of androgen deficiency to assess the anabolic effects of this compound.

-

Anesthesia: Anesthetize the rats using an appropriate method, such as isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

Place the anesthetized rat in a supine position. Shave and sterilize the scrotal area.

-

Make a single midline incision through the scrotum.

-

Exteriorize one testicle at a time through the incision.

-

Ligate the spermatic cord and associated blood vessels with absorbable suture material.

-

Excise the testicle distal to the ligature.

-

Return the ligated stump to the scrotal sac.

-

Repeat the procedure for the other testicle.

-

Close the scrotal incision with sutures or surgical clips.

-

-

Post-operative Care: Administer analgesics as per veterinary guidelines. Monitor the animals for signs of pain or infection. Allow for a recovery period of at least one week before starting the treatment.

This compound Formulation and Administration

-

Formulation (assumed): Based on common practices for oral administration of hydrophobic compounds in rats, a likely vehicle is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as DMSO, PEG300, and Tween 80 in saline. The exact formulation should be optimized for solubility and stability.

-

Administration: Administer this compound orally via gavage once daily. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).

-

Dosing: A dose of 10 mg/kg has been shown to be effective for muscle growth stimulation.[1] A dose-response study may be necessary to determine the optimal dose for other endpoints.

Assessment of Lean Body Mass and Body Composition by MRI

-

Objective: To non-invasively quantify changes in lean body mass, fat mass, and total body water.

-

Methodology:

-

Anesthetize the rats (e.g., with isoflurane) to prevent movement during scanning.

-

Use a dedicated small animal Magnetic Resonance Imaging (MRI) system.

-

Acquire whole-body scans using a T1-weighted spin-echo sequence.

-

Analyze the images using specialized software to segment and quantify different tissue compartments (fat, muscle, organs).

-

-

Timeline: Perform MRI scans at baseline (before treatment) and at specified time points throughout the study (e.g., every 2-4 weeks) to monitor longitudinal changes.

Tissue Collection and Analysis

-

Euthanasia: At the end of the study, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Tissue Dissection: Carefully dissect and weigh specific tissues of interest, including the levator ani muscle (a highly androgen-sensitive muscle), prostate, and seminal vesicles.

-

Further Analysis: Tissues can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting, qPCR) or fixed in formalin for histological examination.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound in skeletal muscle.

Caption: Experimental workflow for evaluating this compound in rats.

References

Application Notes and Protocols for JNJ-28330835 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the selective androgen receptor modulator (SARM), JNJ-28330835, in rodent models, based on available preclinical data. The included protocols are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and pharmacokinetic profile of this compound.

Introduction

This compound is a nonsteroidal, orally active SARM with tissue-selective anabolic effects.[1] Preclinical studies in rats have demonstrated its potential for increasing muscle mass and stimulating female sexual behavior with minimal impact on the prostate.[1] These characteristics make it a compound of interest for potential therapeutic applications in muscle-wasting conditions and female sexual dysfunction.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound in Rats

| Animal Model | Dosage | Dosing Regimen | Primary Outcome | Result | Reference |

| Orchidectomized Male Sprague-Dawley Rats | 10 mg/kg | Daily Oral Gavage | Levator Ani Muscle Growth | Maximal stimulation of muscle growth | [1] |

| Intact Male Sprague-Dawley Rats | 10 mg/kg | Daily Oral Gavage | Prostate Weight | 30% reduction in prostate weight | [1] |

| Orchidectomized Male Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Lean Body Mass | Prevention of 50% of lean body mass loss | [1] |

| Aged Orchidectomized Male Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Lean Body Mass | Restoration of ~30% of lost lean mass | [1] |

| Ovariectomized Female Sprague-Dawley Rats | Not Specified | Daily Oral Gavage | Sexual Behavior | Enhanced preference for sexually intact males | [1] |

Table 2: Pharmacokinetic Parameters of Representative SARMs in Male Sprague-Dawley Rats (for reference)

No specific pharmacokinetic data for this compound is publicly available. The following data for other SARMs (S-1 and S-4) is provided for general guidance in study design.

| Compound | Dose (Oral) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| S-1 | 0.1 - 30 mg/kg | ~1.0 - 2.0 | 3.6 - 5.2 | 55 - 60 | [2] |

| S-4 | 1 - 30 mg/kg | Not Specified | 2.6 - 5.3 | Dose-dependent, complete at lower doses | [3] |

Signaling Pathway

This compound, as a SARM, selectively binds to the androgen receptor (AR). The following diagram illustrates the general mechanism of action of AR agonists.

Figure 1: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in rodents.

Note: The specific vehicle used in the primary study by Allan et al. (2007) is not publicly available. The following protocol describes a commonly used vehicle for SARMs. Researchers should perform their own solubility and stability tests.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile water or saline

-

Vortex mixer

-

Sonicator (optional)

-

Sterile tubes

Procedure:

-

Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

-

Prepare the vehicle solution. A common vehicle for SARMs is 5% DMSO in PEG300.[2] To prepare 10 mL of this vehicle, mix 0.5 mL of DMSO with 9.5 mL of PEG300.

-

Add a small amount of the vehicle to the this compound powder and triturate to form a paste.

-

Gradually add the remaining vehicle while vortexing to ensure the compound is fully dissolved or suspended.

-